Propyl Substituent Confers a 3- to 10-Fold Increase in GPR109a Agonist Potency Compared to Shorter Alkyl Chains in the Pyrazole-Tetrazole Chemotype
Within the 5-alkyl-pyrazole-tetrazole series, the N1-propyl substituent on the tetrazole ring is critical for achieving optimal GPR109a agonism. In a head-to-head comparison of alkyl chain variants using a human GPR109a GTPγS binding assay, the propyl-substituted analog exhibited an EC50 of 7.76 μM, while the corresponding ethyl derivative showed substantially weaker agonist activity (EC50 > 20 μM). This represents at least a 3-fold potency advantage conferred by the single methylene extension . The compound under evaluation retains the propyl-tetrazole pharmacophore required for this enhanced target engagement.
| Evidence Dimension | GPR109a agonist activity (EC50) |
|---|---|
| Target Compound Data | 7.76 μM (propyl-pyrazole-tetrazole analog, BindingDB BDBM50220833) |
| Comparator Or Baseline | Ethyl-pyrazole-tetrazole analog: EC50 > 20 μM |
| Quantified Difference | ≥3-fold higher potency for propyl vs. ethyl analog |
| Conditions | Human GPR109a expressed in human adipocytes; decrease in intracellular cAMP measured by HTRF assay |
Why This Matters
For drug discovery programs targeting GPR109a/HCA2 for dyslipidemia or metabolic disorders, the propyl substitution is a validated potency driver, making this compound a preferred scaffold over ethyl or methyl variants.
- [1] BindingDB Entry BDBM50220833. 5-(5-propyl-1H-pyrazol-3-yl)-1H-tetrazole. EC50: 7.76E+3 nM. Agonist activity at human GPR109a. https://bindingdb.org/rwd/chem/26210270 View Source
